molecular formula C17H20N2O3S B14721491 1-Butyl-3-[4-(phenylsulfonyl)phenyl]urea CAS No. 5454-36-4

1-Butyl-3-[4-(phenylsulfonyl)phenyl]urea

Cat. No.: B14721491
CAS No.: 5454-36-4
M. Wt: 332.4 g/mol
InChI Key: OJTIMABLGFCFDT-UHFFFAOYSA-N
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Description

1-Butyl-3-[4-(phenylsulfonyl)phenyl]urea is an organic compound characterized by the presence of a urea group substituted with a butyl chain and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-3-[4-(phenylsulfonyl)phenyl]urea typically involves the reaction of 4-(phenylsulfonyl)aniline with butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-(phenylsulfonyl)aniline} + \text{butyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-3-[4-(phenylsulfonyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The urea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

1-Butyl-3-[4-(phenylsulfonyl)phenyl]urea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Butyl-3-[4-(phenylsulfonyl)phenyl]urea involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The urea group may also play a role in binding to proteins or other biomolecules, influencing their activity.

Comparison with Similar Compounds

  • 1-Butyl-3-[4-(methylsulfonyl)phenyl]urea
  • 1-Butyl-3-[4-(ethylsulfonyl)phenyl]urea
  • 1-Butyl-3-[4-(propylsulfonyl)phenyl]urea

Comparison: 1-Butyl-3-[4-(phenylsulfonyl)phenyl]urea is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties. Compared to its analogs with different sulfonyl groups, this compound may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

5454-36-4

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

1-[4-(benzenesulfonyl)phenyl]-3-butylurea

InChI

InChI=1S/C17H20N2O3S/c1-2-3-13-18-17(20)19-14-9-11-16(12-10-14)23(21,22)15-7-5-4-6-8-15/h4-12H,2-3,13H2,1H3,(H2,18,19,20)

InChI Key

OJTIMABLGFCFDT-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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